molecular formula C21H12ClF2N3O4 B3545674 N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide

Cat. No.: B3545674
M. Wt: 443.8 g/mol
InChI Key: GCLJQOJRVORYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The benzoxazole ring system is a fused ring structure that includes a benzene ring and an oxazole ring. The compound also contains a nitro group (-NO2), which is a strong electron-withdrawing group, and an amide group (-CONH2), which can participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The amide group could participate in various reactions, including hydrolysis and condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents. The benzoxazole ring could contribute to the compound’s stability and rigidity .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied for potential medicinal applications, future research could involve investigating its biological activity, pharmacokinetics, and toxicity. If it’s being used for material science applications, future research could focus on studying its physical properties and how they can be exploited .

Properties

IUPAC Name

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF2N3O4/c1-10-2-3-11(6-18(10)27(29)30)20(28)25-12-4-5-19-17(7-12)26-21(31-19)13-8-15(23)16(24)9-14(13)22/h2-9H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLJQOJRVORYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4Cl)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide
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N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide
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N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide
Reactant of Route 5
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N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide

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